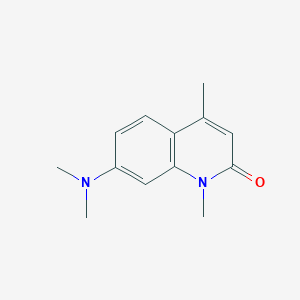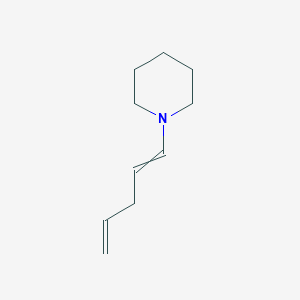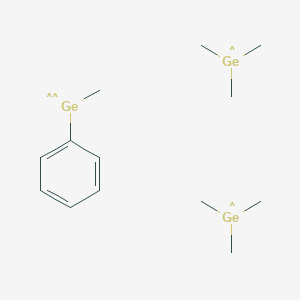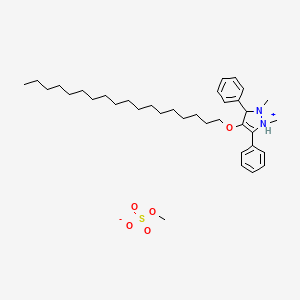![molecular formula C17H17BrN4 B14612036 5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile CAS No. 58633-06-0](/img/structure/B14612036.png)
5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(diethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 5-bromo-2-cyanobenzene under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary amines formed are 5-bromo-2-aminobenzonitrile and 4-(diethylamino)aniline.
Substitution: Depending on the nucleophile, products can vary widely, including methoxy or tert-butoxy derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(Diethylamino)azobenzene: Similar in structure but lacks the bromine and cyano groups.
5-Bromo-2-azobenzonitrile: Similar but lacks the diethylamino group.
Uniqueness
5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile is unique due to the presence of both the bromine and cyano groups, which can influence its reactivity and applications. The diethylamino group also contributes to its solubility and interaction with other molecules, making it distinct from other azo compounds.
Propiedades
Número CAS |
58633-06-0 |
|---|---|
Fórmula molecular |
C17H17BrN4 |
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
5-bromo-2-[[4-(diethylamino)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C17H17BrN4/c1-3-22(4-2)16-8-6-15(7-9-16)20-21-17-10-5-14(18)11-13(17)12-19/h5-11H,3-4H2,1-2H3 |
Clave InChI |
ONKRVOGTAOOKMQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611961.png)


![3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide](/img/structure/B14611978.png)
![3-(4-Chlorophenyl)-6,8-dimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14611985.png)






![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14612028.png)


